4,6-Dichloro-5-methyl-2-(methylsulfonyl)pyrimidine
Description
Significance of Pyrimidine (B1678525) Scaffolds in Contemporary Chemical Research
The pyrimidine scaffold is a fundamental heterocyclic structure that plays a crucial role in various biological processes. As a core component of the nucleobases cytosine, thymine, and uracil, it is integral to the structure and function of DNA and RNA. nih.govwikipedia.org Beyond its presence in nucleic acids, the pyrimidine ring system is a prevalent motif in a wide range of naturally occurring and synthetic molecules with significant therapeutic applications. chemicalbook.com This has established it as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. nih.govingentaconnect.com
The versatility of the pyrimidine core has led to its incorporation into a diverse array of pharmaceutical agents. chemicalbook.com Pyrimidine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and analgesic properties. mdpi.commdpi.com The ability to easily modify the pyrimidine ring allows chemists to fine-tune the biological activity and pharmacokinetic properties of these compounds, making it a valuable tool in the design and development of new drugs. nih.govingentaconnect.comgsconlinepress.com
The Role of Halogenated and Sulfonylated Pyrimidines as Versatile Synthetic Intermediates
The introduction of halogen and sulfonyl groups onto the pyrimidine ring significantly enhances its utility as a synthetic building block. Halogenated pyrimidines, particularly those containing chlorine, are highly reactive towards nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the sequential and regioselective introduction of various functional groups, which is a key strategy in the synthesis of complex molecules. The electron-deficient nature of the pyrimidine ring makes it particularly susceptible to these types of reactions. acs.org
The methylsulfonyl group (–SO₂CH₃) is a strong electron-withdrawing group that further activates the pyrimidine ring for nucleophilic substitution. This group can also act as a good leaving group, providing another point for chemical modification. The combination of both halogen and sulfonyl substituents on the pyrimidine scaffold creates a highly versatile intermediate with multiple reactive sites. This allows for a high degree of control in synthetic pathways, enabling the construction of diverse molecular architectures.
Overview of Research Trajectories for 4,6-Dichloro-5-methyl-2-(methylsulfonyl)pyrimidine
This compound is a key intermediate in the synthesis of a variety of biologically active compounds. nbinno.com Its structure, featuring two reactive chlorine atoms at the 4 and 6 positions and a methylsulfonyl group at the 2-position, allows for selective and sequential reactions with different nucleophiles. thieme-connect.comresearchgate.net This controlled reactivity is highly valuable in the construction of complex, polysubstituted pyrimidine derivatives.
Research has shown that the chlorine at the 4-position is generally more susceptible to nucleophilic attack than the chlorine at the 6-position. acs.org The methylsulfonyl group can also be displaced, often under different reaction conditions. This differential reactivity allows for a stepwise approach to synthesis, where different functional groups can be introduced at specific positions on the pyrimidine ring.
A significant area of research involving this compound is in the development of kinase inhibitors, which are a major class of anticancer drugs. nbinno.com The pyrimidine scaffold is a common feature in many kinase inhibitors, and the ability to precisely modify the substitution pattern of this compound allows for the optimization of binding affinity and selectivity for specific kinase targets. Further research into the reactivity and applications of this versatile building block continues to be an active area of investigation in organic and medicinal chemistry.
Structure
3D Structure
Properties
IUPAC Name |
4,6-dichloro-5-methyl-2-methylsulfonylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2O2S/c1-3-4(7)9-6(10-5(3)8)13(2,11)12/h1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFBXJKYMQNTIEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1Cl)S(=O)(=O)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90727850 | |
| Record name | 4,6-Dichloro-2-(methanesulfonyl)-5-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90727850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98814-28-9 | |
| Record name | 4,6-Dichloro-2-(methanesulfonyl)-5-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90727850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4,6 Dichloro 5 Methyl 2 Methylsulfonyl Pyrimidine and Precursors
Classical and Contemporary Synthetic Routes to the Pyrimidine (B1678525) Nucleus
The formation of the pyrimidine scaffold is the foundational stage of the synthesis, which can be achieved through various well-established cyclization strategies.
Cyclization Reactions for Pyrimidine Ring Formation
The most classical and direct approach to constructing the substituted pyrimidine ring required for this synthesis is the Principal Synthesis, which involves the condensation of a β-dicarbonyl compound with a reagent containing an N-C-N fragment. For the target molecule, this involves the reaction between a derivative of methylmalonic acid (to introduce the C5-methyl group) and thiourea (B124793) (to install the sulfur atom at the C2 position).
This condensation reaction typically proceeds under basic conditions and results in the formation of a 2-mercaptopyrimidine (B73435) derivative. The initial product of this cyclization is 4,6-dihydroxy-5-methyl-2-mercaptopyrimidine, a key precursor for subsequent transformations.
Table 1: Common Precursors for Pyrimidine Ring Cyclization
| 1,3-Dicarbonyl Component (or equivalent) | N-C-N Component | Resulting Pyrimidine Core |
| Diethyl methylmalonate | Thiourea | 4,6-Dihydroxy-5-methyl-2-mercaptopyrimidine |
| Methylmalonic acid | Thiourea | 4,6-Dihydroxy-5-methyl-2-mercaptopyrimidine |
| 2-Methyl-1,3-propanedinitrile | Thiourea | 4,6-Diamino-5-methyl-2-mercaptopyrimidine |
Introduction of Halogen and Alkyl Substituents
With the pyrimidine nucleus formed, the next critical steps involve the introduction of the chloro and methyl substituents at the desired positions.
Alkyl Group Introduction : The methyl group at the C5 position is incorporated from the outset of the synthesis. By selecting a C5-substituted precursor like diethyl methylmalonate for the initial cyclization reaction, the methyl group is strategically placed on the pyrimidine ring.
Halogenation : The chloro groups at the C4 and C6 positions are typically introduced by converting the hydroxyl groups of the 4,6-dihydroxypyrimidine (B14393) intermediate. This transformation is a standard procedure in pyrimidine chemistry, often employing potent chlorinating agents. Phosphorus oxychloride (POCl₃) is the most common reagent for this purpose, often used in excess, serving as both the reagent and the solvent. nih.gov The reaction may be facilitated by the addition of a tertiary amine base, such as N,N-dimethylaniline or pyridine, which acts as a catalyst. google.com Other reagents like thionyl chloride (SOCl₂) and phosgene (B1210022) have also been reported for the chlorination of hydroxypyrimidines. justia.comgoogle.com The reaction mechanism involves the conversion of the hydroxyl groups into better leaving groups, which are then displaced by chloride ions.
Table 2: Common Chlorinating Agents for Hydroxypyrimidines
| Reagent | Typical Conditions | Reference |
| Phosphorus oxychloride (POCl₃) | Reflux, often with a catalytic base (e.g., N,N-dimethylaniline) | nih.govgoogle.com |
| Thionyl Chloride (SOCl₂) | Reflux, often in an inert solvent with a catalyst | google.com |
| Phosgene (COCl₂) | Inert solvent with an acid scavenger | justia.comgoogleapis.com |
| Phosphorus trichloride (B1173362) (PCl₃) / Chlorine (Cl₂) | In excess POCl₃, continuous process | google.com |
Conversion of Sulfur-Containing Pyrimidine Derivatives to 4,6-Dichloro-5-methyl-2-(methylsulfonyl)pyrimidine
The final stages of the synthesis involve the modification of the sulfur-containing group at the C2 position to yield the target methylsulfonyl compound.
Synthesis of 4,6-Dichloro-5-methyl-2-(methylthio)pyrimidine (B1358175) as a Key Intermediate
Before the final oxidation, the precursor 4,6-dichloro-5-methyl-2-(methylthio)pyrimidine must be prepared. This is accomplished through a sequence that integrates the previously described steps:
Cyclization : Reaction of a methylmalonic acid derivative with thiourea to yield 4,6-dihydroxy-5-methyl-2-mercaptopyrimidine.
S-Methylation : The mercapto (-SH) group is converted to a methylthio (-SCH₃) group. This is typically achieved by alkylation with a methylating agent, such as dimethyl sulfate (B86663) or methyl iodide, under basic conditions. google.com
Chlorination : The 4,6-dihydroxy groups of the S-methylated intermediate are then chlorinated, most commonly with phosphorus oxychloride (POCl₃), to afford 4,6-dichloro-5-methyl-2-(methylthio)pyrimidine. google.com This intermediate is a stable, crystalline solid.
Oxidation of Methylthio to Methylsulfonyl Group: Optimization and Mechanistic Considerations
The ultimate step in the synthesis is the oxidation of the methylthio group (-SCH₃) of the key intermediate to the methylsulfonyl group (-SO₂CH₃). The sulfonyl group is a strong electron-withdrawing group and an excellent leaving group, making the final compound a valuable intermediate for further nucleophilic substitution reactions. researchgate.netthieme-connect.com
The conversion of a sulfide (B99878) to a sulfone proceeds through a sulfoxide (B87167) intermediate and requires a potent oxidizing agent. The selection of the oxidant and the careful control of reaction conditions are crucial to ensure complete oxidation and prevent unwanted side reactions.
meta-Chloroperoxybenzoic Acid (m-CPBA) : A widely used and effective reagent for the oxidation of sulfides to sulfones. organic-chemistry.orgrsc.org Typically, slightly more than two molar equivalents of m-CPBA are required for the complete conversion. The reaction is usually performed in a chlorinated solvent such as dichloromethane (B109758) (DCM) at or below room temperature. commonorganicchemistry.com The byproduct, m-chlorobenzoic acid, can be removed by a basic wash during the workup. rochester.edu
Hydrogen Peroxide (H₂O₂) : A "green" and cost-effective oxidant, hydrogen peroxide can be used for this transformation. researchgate.netnih.gov The reaction is often sluggish and requires a catalyst to proceed efficiently. Transition metal catalysts, particularly those based on tungsten (e.g., sodium tungstate (B81510), Na₂WO₄), are highly effective. acs.orgresearchgate.net The oxidation is typically carried out in an acidic medium, such as acetic acid, which facilitates the catalytic cycle. asianpubs.org The use of phase-transfer catalysts can also enhance the reaction rate. researchgate.net
The oxidation mechanism involves the nucleophilic attack of the sulfur atom on an electrophilic oxygen atom of the oxidant. In the case of m-CPBA, this is the peroxyacid oxygen. For H₂O₂/tungstate systems, a highly reactive tungsten-peroxo species is formed in situ, which then acts as the active oxidant. Two successive oxidation steps are required to convert the sulfide first to a sulfoxide and then to the final sulfone.
Table 3: Comparison of Oxidizing Systems for Sulfide to Sulfone Conversion
| Oxidizing System | Typical Solvent | Temperature | Key Features |
| m-CPBA | Dichloromethane (DCM) | 0 °C to Room Temp | High reactivity, reliable, common lab reagent. organic-chemistry.orgcommonorganicchemistry.com |
| H₂O₂ / Sodium Tungstate (Na₂WO₄) | Acetic Acid / Water | Room Temp to 55 °C | "Green" oxidant, catalytic, cost-effective. researchgate.netasianpubs.org |
| H₂O₂ / Acetic Acid | Acetic Acid | Room Temp | Transition-metal-free, simple procedure. nih.gov |
| Potassium Peroxymonosulfate (Oxone®) | Methanol / Water | Room Temp | Stable solid, effective for many substrates. |
Influence of Catalysis on Oxidation Efficiency
The conversion of the methylthio precursor, 4,6-dichloro-5-methyl-2-(methylthio)pyrimidine, or an earlier intermediate such as 2-(methylthio)-5-methylpyrimidine-4,6-diol, to the corresponding methylsulfonyl group is a critical oxidation step. The efficiency of this transformation is significantly enhanced by the use of catalysts.
Hydrogen peroxide (H₂O₂) is a commonly employed oxidant in these reactions, valued for its green chemistry credentials. mdpi.com However, its reactivity often requires catalytic activation to achieve efficient and selective oxidation of thioethers to sulfones. mdpi.com A variety of catalytic systems based on transition metals such as Tungsten (W), Molybdenum (Mo), Titanium (Ti), and Vanadium (V) have proven effective. mdpi.com
One widely documented and efficient catalytic system involves the use of sodium tungstate (Na₂WO₄). In a similar synthesis, 4,6-dimethoxy-2-methylthiopyrimidine (B1363538) was successfully oxidized to 4,6-dimethoxy-2-methylsulfonylpyrimidine with a 95% yield. asianpubs.org The reaction utilized hydrogen peroxide as the oxidant in the presence of sodium tungstate dihydrate. asianpubs.org Such catalytic systems are effective because they form peroxotungstate species in situ, which are powerful oxidizing agents capable of efficiently converting the thioether to a sulfone.
Heterogeneous catalysts, including metal-containing microporous and mesoporous materials like titanosilicates, also offer a viable alternative for the sulfoxidation process. mdpi.com These solid catalysts can simplify product purification by being easily filtered from the reaction mixture and potentially reused, contributing to a more sustainable synthetic process. mdpi.com The choice of catalyst and reaction conditions, including solvent and temperature, plays a crucial role in maximizing the oxidation efficiency and minimizing the formation of sulfoxide intermediates or other byproducts.
Table 1: Comparison of Catalytic Systems for Oxidation of Thioethers This table is generated based on representative data from cited sources and illustrates the impact of different catalysts on oxidation reactions similar to the one in the synthesis of this compound.
| Catalyst System | Oxidant | Typical Yield | Key Advantages | Reference |
|---|---|---|---|---|
| Sodium Tungstate (Na₂WO₄) | Hydrogen Peroxide (H₂O₂) | High (~95%) | Homogeneous, high efficiency, and good selectivity. | asianpubs.org |
| Titanosilicates (e.g., Ti-Beta) | Hydrogen Peroxide (H₂O₂) | Good to Excellent | Heterogeneous, reusable, and environmentally friendly. | mdpi.com |
| Methyltrioxorhenium(VII) | Hydrogen Peroxide (H₂O₂) | High | Highly efficient homogeneous catalyst. | mdpi.com |
| Vanadium-containing porous silicates | Hydrogen Peroxide (H₂O₂) | Good to Excellent | Effective heterogeneous catalyst for sulfoxidation. | mdpi.com |
Regioselective Chlorination Strategies for Substituted Pyrimidines
The chlorination of the pyrimidine ring, specifically at the 4- and 6-positions, is a pivotal step in the synthesis of the target compound, typically starting from a precursor like 2-(methylsulfonyl)-5-methylpyrimidine-4,6-diol or its tautomeric dione (B5365651) form.
Utilizing Phosphorus Oxychloride and Other Chlorinating Agents
Phosphorus oxychloride (POCl₃) is the most prevalent and effective reagent for the conversion of hydroxypyrimidines to their corresponding chloropyrimidines. oregonstate.eduresearchgate.net This reaction involves the substitution of the hydroxyl groups at the C4 and C6 positions of the pyrimidine ring with chlorine atoms. The precursor, often a dihydroxy pyrimidine, is typically heated with an excess of phosphorus oxychloride, which can serve as both the reagent and the solvent. google.comgoogle.com
To facilitate the reaction and improve yields, a tertiary amine, such as N,N-dimethylaniline or N,N-diethylaniline, is frequently added as a catalyst or acid scavenger. oregonstate.edugoogle.com The amine activates the phosphorus oxychloride and neutralizes the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the formation of the chlorinated product. google.com Patents describe reacting the dihydroxy precursor with POCl₃ in the presence of N,N-dimethylaniline at reflux temperatures (100-110°C) for several hours to achieve chlorination. google.com Other chlorinating agents can be used in organic synthesis, but for converting hydroxy-heterocycles like pyrimidines, POCl₃ remains a reagent of choice due to its high reactivity and effectiveness. researchgate.net
Control of Chlorination Selectivity at Pyrimidine Ring Positions
The regioselectivity of the chlorination reaction is primarily dictated by the inherent chemical properties of the pyrimidine precursor. The starting material, 2-(methylsulfonyl)-5-methylpyrimidine-4,6-diol, exists in tautomeric equilibrium with its more stable keto form, 2-(methylsulfonyl)-5-methylpyrimidine-4,6(1H,5H)-dione. The hydroxyl groups of the enol tautomer are susceptible to replacement by chlorine when treated with phosphorus oxychloride.
The electron-withdrawing nature of the pyrimidine ring nitrogens and the methylsulfonyl group at the C2 position, along with the methyl group at C5, influences the electron distribution in the ring. deepdyve.com This electronic arrangement makes the C4 and C6 positions, which bear the hydroxyl groups, highly susceptible to nucleophilic attack by the chloride ions generated from the POCl₃/amine complex. The reaction proceeds via the formation of a phosphate (B84403) ester intermediate, which is subsequently displaced by a chloride ion. The presence of substituents on the ring can influence the rate of reaction but generally does not alter the regioselectivity of chlorinating the established hydroxyl groups at positions 4 and 6. deepdyve.com Therefore, the synthesis of the appropriate dihydroxy precursor is the key strategy to ensure the selective formation of the 4,6-dichloro product.
Purification Techniques and Yield Optimization in the Synthesis of this compound
Following the synthesis, a robust purification strategy is essential to isolate this compound in high purity. A common procedure involves quenching the reaction mixture after chlorination. This is typically done by carefully pouring the reaction mixture, containing excess POCl₃, into ice water. google.com This step hydrolyzes the remaining phosphorus oxychloride and precipitates the crude product.
The solid product can then be isolated by filtration. Further purification is often achieved through extraction with a suitable organic solvent, such as ethyl acetate, followed by washing the organic layer to remove impurities. google.com The solvent is then evaporated under reduced pressure. google.com Recrystallization from an appropriate solvent system is a standard method to obtain the final product with high purity, leveraging the compound's solid nature and defined melting point (117-118°C). Analytical techniques like column chromatography can also be employed for purification if necessary. asianpubs.org
Yield optimization is a continuous focus in chemical synthesis. For this specific compound, optimization strategies include:
Stoichiometry Control: Adjusting the molar ratios of the pyrimidine precursor, phosphorus oxychloride, and the amine catalyst is critical. Using a moderate excess of POCl₃ (e.g., 3.4:1 to 4.2:1 relative to the precursor) can ensure complete reaction without excessive waste. google.com
Temperature and Time Management: The reaction temperature and duration for both oxidation and chlorination steps must be carefully controlled. For instance, chlorination is often carried out at reflux for a specific period (e.g., 6-8 hours) to ensure the reaction goes to completion while minimizing byproduct formation. google.com
Table 2: Summary of Optimization Parameters and Purification Methods
| Parameter/Technique | Objective | Typical Method/Condition | Reference |
|---|---|---|---|
| Reagent Ratio (Chlorination) | Yield Optimization | POCl₃ to precursor mole ratio of ~3:1 to 5:1. | google.com |
| Reaction Temperature | Yield Optimization | Refluxing at 100-110°C for chlorination. | google.com |
| Reaction Quenching | Purification | Pouring reaction mixture into ice water. | google.com |
| Product Isolation | Purification | Filtration, extraction with ethyl acetate, and solvent evaporation. | google.comgoogle.com |
| Final Purification | Purity Enhancement | Recrystallization or column chromatography. | asianpubs.org |
Chemical Reactivity and Transformation Studies of 4,6 Dichloro 5 Methyl 2 Methylsulfonyl Pyrimidine
Nucleophilic Aromatic Substitution (SNAr) Reactions at the Pyrimidine (B1678525) Core
Nucleophilic aromatic substitution on the 4,6-dichloro-5-methyl-2-(methylsulfonyl)pyrimidine core is a cornerstone of its chemistry, allowing for the sequential and selective introduction of different functional groups. The regioselectivity of these reactions is highly dependent on the nature of the nucleophile and the reaction conditions employed.
In the context of 4,6-dichloro-2-(methylsulfonyl)pyrimidine (B183250), the chlorine atoms at the C-4 and C-6 positions are chemically equivalent in the starting material. However, upon monosubstitution at either C-4 or C-6, the electronic and steric environment of the remaining chlorine atom is altered, which can influence the regioselectivity of a subsequent substitution reaction. Generally, in dichloropyrimidines, the C-4 and C-6 positions are highly susceptible to nucleophilic attack due to activation by the ring nitrogen atoms. researchgate.net The introduction of a substituent at one of these positions can modulate the reactivity of the other.
The methylsulfonyl group (SO₂Me) at the C-2 position is an excellent leaving group in SNAr reactions, often exhibiting reactivity comparable to or even greater than that of the chlorine atoms, depending on the attacking nucleophile. researchgate.net The strong electron-withdrawing nature of the sulfonyl group significantly activates the C-2 position towards nucleophilic attack. Studies on related 2-sulfonylpyrimidines have highlighted the superior reactivity of sulfonyl-based leaving groups in comparison to halides for promoting SNAr reactions.
The presence of multiple electrophilic sites on this compound allows for remarkable chemoselectivity in its reactions with various nucleophiles. By carefully selecting the nucleophile and reaction conditions, it is possible to selectively target the chlorine atoms at C-4/C-6 or the methylsulfonyl group at C-2. researchgate.net
The reactions of 4,6-dichloro-2-(methylsulfonyl)pyrimidine with a range of amines have been studied in detail, revealing distinct patterns of selectivity. researchgate.net
With anilines , in the presence of a weak base such as sodium bicarbonate, selective displacement of one of the chlorine atoms occurs, typically at the C-4 position. researchgate.net This selectivity is observed across a variety of substituted anilines. However, when anilines are deprotonated with a strong base, they preferentially displace the methylsulfonyl group at the C-2 position. researchgate.net
Primary aliphatic amines that are sterically and electronically unbiased tend to selectively displace the methylsulfonyl group at the C-2 position. researchgate.net In contrast, secondary aliphatic amines , under neutral or weakly basic conditions, show a preference for displacing a chlorine atom at the C-4 position. researchgate.net This differential reactivity allows for a high degree of control over the substitution pattern.
| Aniline Derivative | Base | Predominant Site of Substitution | Product Yield (%) |
|---|---|---|---|
| Aniline | NaHCO₃ | C-4 (Cl) | 95 |
| 4-Methoxyaniline | NaHCO₃ | C-4 (Cl) | 99 |
| 4-Chloroaniline | NaHCO₃ | C-4 (Cl) | 94 |
| Aniline (deprotonated) | NaHMDS | C-2 (SO₂Me) | 85 |
| Amine | Predominant Site of Substitution | Product Yield (%) |
|---|---|---|
| Ethylamine (Primary) | C-2 (SO₂Me) | 82 |
| Phenethylamine (Primary) | C-2 (SO₂Me) | 92 |
| Diethylamine (Secondary) | C-4 (Cl) | 86 |
| Piperidine (B6355638) (Secondary) | C-4 (Cl) | 69 |
While specific studies on the reaction of this compound with oxygen nucleophiles are not extensively detailed in the reviewed literature, the general principles of SNAr on related substrates can provide insights. In reactions with alkoxides, such as sodium methoxide (B1231860), on similar 4-chloro-2-methylthiopyrimidine (B146335) systems, substitution at the C-4 position is common. rsc.org For the more activated 4,6-dichloro-2-(methylsulfonyl)pyrimidine, it is expected that alkoxides and phenoxides would readily displace one of the chlorine atoms. The relative reactivity towards the methylsulfonyl group would depend on the hardness/softness of the oxygen nucleophile and the reaction conditions. For instance, in related systems, an excess of sodium methoxide has been shown to displace a methylthio group, suggesting the possibility of substitution at C-2 under certain conditions. rsc.org
The reactions of this compound with sulfur nucleophiles are anticipated to be efficient given the soft nature of sulfur nucleophiles, which generally react well with the electrophilic positions on the pyrimidine ring. In studies with analogous 4-chloro-2-methylthiopyrimidine derivatives, sodium thiophenoxide has been shown to displace the chlorine atom at the C-4 position to yield the corresponding thioether. rsc.org Given the high reactivity of the methylsulfonyl group as a leaving group, it is plausible that thiols and thiophenols could also displace this group at the C-2 position, particularly if the nucleophile is deprotonated to form a more reactive thiolate. The chemoselectivity would likely be influenced by the specific reaction conditions, including the base used and the solvent system.
Chemoselective Functionalization with Diverse Nucleophiles
Steric and Electronic Influences on Reaction Selectivity
The reactivity of this compound is characterized by three electrophilic centers amenable to nucleophilic aromatic substitution (SNAr): the C4 and C6 positions bearing chloro substituents, and the C2 position activated by the methylsulfonyl group. The selectivity of nucleophilic attack is intricately governed by a combination of steric and electronic factors, both within the pyrimidine substrate and the incoming nucleophile.
The inherent electronic properties of the pyrimidine ring, with its electron-deficient nitrogen atoms, activate the chloro and methylsulfonyl groups as effective leaving groups. Generally, in related dihalopyrimidine systems, substitution at the C4/C6 positions is often favored over the C2 position due to factors like the stability of the Meisenheimer intermediate. However, the powerful electron-withdrawing nature of the methylsulfonyl group at C2 significantly enhances the electrophilicity of this position.
Studies on the closely related 4,6-dichloro-2-(methylsulfonyl)pyrimidine reveal that the outcome of amination reactions is highly dependent on the nature of the amine nucleophile. This selectivity can be extrapolated to the 5-methyl derivative, where the additional methyl group primarily introduces a steric factor.
Electronic Effects: The basicity and nucleophilicity of the amine play a crucial role. Less basic and less nucleophilic amines, such as those bearing inductively electron-withdrawing groups (e.g., 2,2,2-trifluoroethylamine), exhibit a preference for displacing the chloride at the C4 position, albeit slowly. In contrast, more electron-rich primary aliphatic amines, like ethylamine, selectively displace the more reactive methylsulfonyl group at C2. This suggests that a higher degree of nucleophilicity is required to attack the C2 position effectively.
Steric Effects: Steric hindrance from the nucleophile significantly influences the site of attack. While sterically unhindered primary aliphatic amines preferentially react at the C2 position, bulkier secondary aliphatic amines, such as diethylamine, favor substitution at the less sterically encumbered C4 position. Less hindered secondary amines like piperidine show lower selectivity. This steric-driven selectivity arises from the hindrance between the substituents on the amine and the chloro groups adjacent to the C2 position on the pyrimidine ring. The presence of the 5-methyl group on the target compound is expected to further amplify these steric interactions, potentially enhancing selectivity for C4/C6 substitution with bulky nucleophiles.
The interplay of these effects is summarized in the table below, based on findings for the analogous 4,6-dichloro-2-(methylsulfonyl)pyrimidine.
| Nucleophile Type | Primary Site of Attack | Governing Factor | Reference |
|---|---|---|---|
| Primary Aliphatic Amines (e.g., Ethylamine) | C2 (Sulfone Displacement) | Electronic (High Nucleophilicity) | |
| Secondary Aliphatic Amines (e.g., Diethylamine) | C4 (Chloride Displacement) | Steric Hindrance | |
| Anilines (with weak base) | C4 (Chloride Displacement) | Electronic/Reaction Conditions | |
| Deprotonated Anilines | C2 (Sulfone Displacement) | Electronic (Enhanced Nucleophilicity) | |
| Electron-Poor Amines (e.g., 2,2,2-Trifluoroethylamine) | C4 (Chloride Displacement) | Electronic (Low Nucleophilicity) |
Other Significant Chemical Transformations
Beyond standard SNAr reactions, this compound undergoes other important transformations that enable diverse synthetic applications.
The methylsulfonyl group, while an excellent leaving group in SNAr reactions, can also be removed or transformed through reductive processes. One notable transformation is a desulfonylative borylation. In a reaction promoted by benzophenone (B1666685), 4,6-dichloro-2-(methylsulfonyl)pyrimidine can undergo a borylation reaction at the C2 position using N-heterocyclic carbene borane (B79455). This process involves the cleavage of the C-S bond and formation of a new C-B bond. Interestingly, this specific transformation is accompanied by dechlorination, which is attributed to the high reduction potential of the ketyl radical intermediate formed during the reaction. This method provides a pathway to C2-borylated pyrimidines, which are valuable intermediates for further functionalization.
The chloro substituents at the C4 and C6 positions of the pyrimidine ring are amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. These reactions are powerful tools for forming carbon-carbon bonds, allowing for the introduction of various aryl and heteroaryl substituents.
Research on related 4,6-dichloropyrimidines has shown that these substrates can be successfully coupled with arylboronic acids to yield 4,6-diarylpyrimidines. The efficiency and outcome of these reactions are highly dependent on the choice of palladium catalyst, ligand, base, and solvent. For instance, catalyst systems like Pd(OAc)₂/PPh₃ or Pd(PPh₃)₂Cl₂ with a base such as K₃PO₄ have proven effective.
Site-selectivity in the cross-coupling of dihalopyrimidines can be controlled. While halides adjacent to a ring nitrogen are typically more reactive, the use of sterically hindered N-heterocyclic carbene (NHC) ligands can promote selective coupling at the C4 position. Conversely, ligand-free conditions have also been shown to enhance C4-selectivity in certain cases. This tunability allows for the stepwise and regioselective functionalization of the dichloropyrimidine core, enabling the synthesis of complex, polysubstituted pyrimidine derivatives.
| Reaction Type | Coupling Partner | Typical Catalyst/Ligand System | Product Type | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Arylboronic Acids | Pd(OAc)₂ / PPh₃ | 4-Aryl-6-chloropyrimidines / 4,6-Diarylpyrimidines | |
| Suzuki-Miyaura | Arylboronic Acids | Pd(PPh₃)₂Cl₂ | 4-Aryl-6-chloropyrimidines / 4,6-Diarylpyrimidines | |
| Suzuki-Miyaura (C4-Selective) | Organoboron Reagents | Pd / Sterically Hindered NHC Ligand | 4-Substituted-6-chloropyrimidines |
Mechanistic Investigations of Key Transformation Pathways
The selectivity observed in the reactions of 4,6-dichloro-2-(methylsulfonyl)pyrimidine and related compounds can be rationalized through mechanistic considerations.
For nucleophilic aromatic substitution, the reaction proceeds through a stepwise addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. The relative stability of the possible Meisenheimer complexes for attack at C2, C4, and C6 dictates the regiochemical outcome. According to Frontier Molecular Orbital (FMO) theory, the reaction is controlled by the interaction between the nucleophile's HOMO and the substrate's LUMO. In many pyrimidine systems, the LUMO coefficient is higher at the C4/C6 positions than at C2, suggesting that these positions are kinetically favored for nucleophilic attack. However, the strong electron-withdrawing sulfonyl group at C2 can significantly lower the energy of the transition state for attack at that position, making it competitive or even favored, depending on the nucleophile.
The mechanism for the desulfonylative borylation reaction is proposed to proceed through a radical pathway. Photoexcitation of benzophenone leads to the formation of a ketyl radical. This radical then abstracts a hydrogen atom from the N-heterocyclic carbene borane to generate a boryl radical. The boryl radical adds to the C2 position of the pyrimidine, followed by a single electron transfer from the ketyl radical. The resulting anionic intermediate then eliminates the methanesulfonyl anion to yield the C2-borylated product.
In palladium-catalyzed cross-coupling reactions, the generally accepted mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The initial oxidative addition of the palladium(0) catalyst to one of the C-Cl bonds is often the rate-determining and selectivity-determining step. The higher reactivity often observed at the C4/C6 positions compared to C2 in SNAr can be different in palladium catalysis, where factors like bond dissociation energy and the electronic environment of the C-Cl bond play a more dominant role. The ability of specific ligands to control the regioselectivity suggests that the steric and electronic properties of the palladium catalyst complex are crucial in differentiating between the C4 and C6 positions.
Advanced Structural and Spectroscopic Characterization of 4,6 Dichloro 5 Methyl 2 Methylsulfonyl Pyrimidine
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A crystallographic study of 4,6-Dichloro-5-methyl-2-(methylsulfonyl)pyrimidine would provide invaluable insights into its molecular structure and how the molecules arrange themselves in the solid state. However, no such study has been published.
Conformation and Planarity of the Pyrimidine (B1678525) Ring
Crystallographic data would confirm the conformation and degree of planarity of the pyrimidine ring. While pyrimidine rings are aromatic and thus generally planar, substituents can cause minor deviations. This analysis would quantify the planarity and determine the orientation of the methyl, chloro, and methylsulfonyl groups relative to the ring.
Bond Lengths and Angles Analysis
Precise measurements of all bond lengths and angles within the molecule would be obtained from the crystallographic data. This information is crucial for understanding the electronic effects of the various substituents on the pyrimidine ring. For example, the lengths of the C-Cl and C-S bonds, as well as the internal angles of the pyrimidine ring, would provide evidence of the electron-withdrawing nature of the chlorine atoms and the methylsulfonyl group. A data table summarizing these parameters would typically be presented.
Table 1: Hypothetical Bond Lengths and Angles for this compound from X-ray Crystallography No experimental data is available for this compound. This table is for illustrative purposes only.
| Parameter | Value (Å or °) | Parameter | Value (Å or °) |
|---|---|---|---|
| C2-N1 | Data N/A | N1-C2-N3 | Data N/A |
| C4-C5 | Data N/A | C4-C5-C6 | Data N/A |
| C5-C(Methyl) | Data N/A | Cl-C4-C5 | Data N/A |
| C2-S | Data N/A | N1-C6-C5 | Data N/A |
| S-O | Data N/A | C2-S-C(Sulfonyl) | Data N/A |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool used to determine the structure of a molecule in solution by probing the magnetic properties of atomic nuclei. ¹H and ¹³C NMR are standard methods for characterizing organic compounds. Specific peak assignments and chemical shifts for this compound are not available in the scientific literature.
Proton NMR (¹H NMR) for Methyl and Aromatic Proton Assignments
A ¹H NMR spectrum of this compound would be expected to show distinct signals for the two different methyl groups. The methyl group attached to the pyrimidine ring at the C5 position and the methyl group of the sulfonyl moiety at the C2 position would appear at different chemical shifts due to their different electronic environments. The integration of these signals would correspond to three protons each. The exact chemical shifts would provide information about the electronic environment of these protons.
Table 2: Predicted ¹H NMR Chemical Shift Assignments No experimental data is available. This table illustrates expected signals.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| -CH₃ (at C5) | Data N/A | Singlet | 3H |
| -SO₂CH₃ (at C2) | Data N/A | Singlet | 3H |
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization
A ¹³C NMR spectrum would provide information about the carbon framework of the molecule. It would show separate signals for each unique carbon atom. This includes the four distinct carbons of the pyrimidine ring and the two methyl carbons. The chemical shifts of the ring carbons would be significantly influenced by the attached electronegative chlorine atoms and the electron-withdrawing methylsulfonyl group.
Table 3: Predicted ¹³C NMR Chemical Shift Assignments No experimental data is available. This table illustrates expected signals.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C2 | Data N/A |
| C4 | Data N/A |
| C5 | Data N/A |
| C6 | Data N/A |
| -CH₃ (at C5) | Data N/A |
| -SO₂CH₃ (at C2) | Data N/A |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Analysis
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for elucidating the complete chemical structure of a molecule by establishing through-bond and through-space correlations between different nuclei. For a molecule like this compound, a suite of 2D NMR experiments would be essential to unambiguously assign the proton (¹H) and carbon (¹³C) chemical shifts and confirm the connectivity of the atoms.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) couplings. In the case of this compound, a COSY spectrum would be expected to show no correlations, as the methyl protons and the pyrimidine ring proton (if present) are isolated from each other by more than three bonds.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps the correlation between protons and the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). For the target molecule, an HSQC spectrum would show a cross-peak connecting the proton signal of the 5-methyl group to its corresponding carbon signal, and another cross-peak for the methyl group of the methylsulfonyl moiety and its carbon.
Protons of the 5-methyl group would show correlations to the C4, C5, and C6 carbons of the pyrimidine ring.
Protons of the methylsulfonyl group would show correlations to the C2 carbon of the pyrimidine ring.
A hypothetical data table illustrating the expected HMBC correlations is presented below.
| Proton Signal (¹H) | Correlated Carbon Signals (¹³C) |
| 5-CH₃ | C4, C5, C6 |
| 2-SO₂CH₃ | C2 |
These combined 2D NMR techniques would provide irrefutable evidence for the connectivity of the methyl and methylsulfonyl groups to the dichloropyrimidine core.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₅H₄Cl₂N₂O₂S), the theoretical exact mass can be calculated. An experimental HRMS measurement would be expected to be in very close agreement with this theoretical value, confirming the molecular formula.
Elucidation of Fragmentation Pathways
In mass spectrometry, molecules can be fragmented into smaller, charged pieces. The pattern of these fragments is often unique to a particular molecular structure and can be used to deduce its connectivity. The fragmentation of this compound would likely involve the loss of small, stable molecules or radicals. Potential fragmentation pathways could include:
Loss of a methyl radical (•CH₃) from the methylsulfonyl group.
Loss of sulfur dioxide (SO₂).
Cleavage of the C-Cl bonds.
Fragmentation of the pyrimidine ring itself.
A detailed analysis of the fragmentation pattern would require experimental data from tandem mass spectrometry (MS/MS) experiments.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These spectra provide a "fingerprint" of the compound and are excellent for identifying the presence of specific functional groups.
For this compound, the following characteristic vibrational bands would be expected:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C-H (methyl) | Stretching | 2900-3000 |
| C=N (pyrimidine ring) | Stretching | 1500-1600 |
| C-Cl | Stretching | 600-800 |
| S=O (sulfonyl) | Asymmetric Stretching | 1300-1350 |
| S=O (sulfonyl) | Symmetric Stretching | 1140-1180 |
| C-S | Stretching | 600-800 |
A comprehensive vibrational analysis would involve the assignment of all observed bands in both the IR and Raman spectra to their corresponding normal modes of vibration, potentially aided by computational chemistry calculations.
Computational and Theoretical Investigations of 4,6 Dichloro 5 Methyl 2 Methylsulfonyl Pyrimidine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4,6-dichloro-5-methyl-2-(methylsulfonyl)pyrimidine, such studies would provide invaluable insights into its stability and reactivity.
Electronic Structure Analysis (e.g., HOMO-LUMO Gap, Charge Distribution)
An analysis of the electronic structure would reveal key aspects of the molecule's behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting chemical reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A smaller gap would suggest higher reactivity.
Furthermore, mapping the charge distribution would identify the electron-rich and electron-deficient regions of the molecule. This is crucial for understanding intermolecular interactions and the sites most susceptible to electrophilic or nucleophilic attack.
Table 1: Hypothetical Electronic Structure Data for this compound
| Parameter | Predicted Value | Significance |
| HOMO Energy | (Value not available) | Indicates the ability to donate electrons. |
| LUMO Energy | (Value not available) | Indicates the ability to accept electrons. |
| HOMO-LUMO Gap | (Value not available) | Correlates with chemical reactivity and stability. |
| Mulliken Atomic Charges | (Values not available) | Reveals the partial charges on each atom. |
Note: The data in this table is hypothetical and serves as an example of what would be obtained from electronic structure analysis. No published experimental or computational data is currently available.
Reactivity Predictions (e.g., Electrophilic and Nucleophilic Sites)
Based on the electronic structure analysis, specific predictions about the reactivity of this compound could be made. The locations of the HOMO and LUMO would indicate the likely sites for electrophilic and nucleophilic attack, respectively. For instance, carbon atoms attached to the electronegative chlorine and sulfonyl groups would be expected to be electrophilic.
Density Functional Theory (DFT) Studies of Reaction Mechanisms
DFT studies are a powerful tool for investigating the pathways of chemical reactions. For a molecule like this compound, which is likely to undergo nucleophilic aromatic substitution (SNAr) reactions, DFT could provide a detailed picture of the reaction coordinates.
Transition State Characterization
By modeling the reaction of this compound with a nucleophile, DFT calculations could identify the structure and energy of the transition state(s). This would involve locating the saddle point on the potential energy surface corresponding to the highest energy barrier along the reaction pathway. Characterizing the transition state is essential for understanding the kinetics of the reaction.
Activation Energy Calculations for SNAr Processes
From the energies of the reactants and the transition state, the activation energy for SNAr processes could be calculated. This would provide a quantitative measure of the reaction rate. By comparing the activation energies for substitution at the 4- and 6-positions, the regioselectivity of the reaction could be predicted.
Table 2: Hypothetical Activation Energy Data for SNAr Reactions of this compound
| Reaction | Nucleophile | Position of Attack | Calculated Activation Energy (kJ/mol) |
| SNAr | Amine | C4 | (Value not available) |
| SNAr | Amine | C6 | (Value not available) |
| SNAr | Thiolate | C4 | (Value not available) |
| SNAr | Thiolate | C6 | (Value not available) |
Note: This table presents a hypothetical scenario for activation energies in SNAr reactions. No specific computational studies have been published to provide this data.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations could offer insights into the behavior of this compound in different environments. These simulations could model the molecule's interactions with solvents and other reactants over time, providing a dynamic view of its chemical behavior that complements the static picture from quantum chemical calculations. Such studies could be particularly useful in understanding its properties in a biological context or in solution-phase reactions.
Conformational Analysis of the Pyrimidine (B1678525) Ring and Substituents
The conformational preferences of this compound are primarily determined by the geometry of the pyrimidine ring and the rotational freedom of its substituents: the methyl and methylsulfonyl groups.
Pyrimidine Ring: The pyrimidine ring, being a heteroaromatic system, is expected to be largely planar. X-ray crystallography studies on similar compounds, such as 4,6-dichloro-5-methylpyrimidine, have confirmed the essential planarity of the substituted pyrimidine core. This planarity is a consequence of the sp² hybridization of the ring atoms.
Methyl Group: The methyl group at the C5 position is expected to exhibit relatively free rotation around the C5-C(methyl) single bond. The energy barrier to this rotation is typically low, allowing for multiple conformations to be accessible at room temperature.
Methylsulfonyl Group: The orientation of the methylsulfonyl group at the C2 position is of greater conformational significance due to its size and electronic properties. The rotation around the C2-S bond and the S-C(methyl) bond will define the spatial arrangement of the sulfonyl oxygens and the methyl group. The conformational preference will be governed by a balance of steric hindrance with the adjacent chloro substituents at C4 and C6, and electronic interactions, such as dipole-dipole interactions and potential weak intramolecular hydrogen bonds. It is plausible that the methylsulfonyl group will adopt a conformation that minimizes steric clashes with the neighboring chlorine atoms. Quantum chemical calculations on related heteroaromatic sulfones could provide more precise information on the preferred dihedral angles and the energy barriers between different rotational isomers.
A comprehensive conformational analysis would typically involve quantum chemical calculations, such as Density Functional Theory (DFT), to determine the geometric parameters (bond lengths, bond angles, and dihedral angles) of the most stable conformers and the energy differences between them.
Table 1: Hypothetical Conformational Data for this compound
| Parameter | Predicted Value/Range | Method of Prediction |
| Pyrimidine Ring Dihedrals | ~0° | Based on aromaticity |
| C4-C5-C(methyl)-H Dihedral | Variable (low barrier) | General chemical principles |
| N1-C2-S-O Dihedral | Specific stable angles | Steric and electronic considerations |
| C2-S-C(methyl)-H Dihedral | Variable (low barrier) | General chemical principles |
| Relative Conformer Energy | Dependent on dihedral angles | Extrapolation from similar molecules |
Note: This table is illustrative and presents expected trends. Actual values would require specific quantum chemical calculations.
Interactions with Putative Biological Targets (e.g., Enzyme Active Sites)
While no specific biological targets for this compound have been definitively identified and studied through computational methods, its structural motifs are present in molecules with known biological activities. Pyrimidine derivatives are known to act as inhibitors for a variety of enzymes, particularly kinases, by mimicking the hydrogen bonding patterns of the native ATP ligand.
Molecular docking and molecular dynamics simulations are the primary computational techniques used to predict and analyze the interactions between a small molecule and a biological target. Based on the chemical structure of this compound, several types of interactions with an enzyme active site can be postulated:
Hydrogen Bonding: The nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors. The oxygen atoms of the methylsulfonyl group are also potent hydrogen bond acceptors. These groups could form crucial hydrogen bonds with amino acid residues such as lysine, arginine, or backbone amides within an enzyme's active site.
Halogen Bonding: The chlorine atoms at the C4 and C6 positions can participate in halogen bonding. This is a non-covalent interaction where the electropositive region on the halogen atom (the σ-hole) interacts with a nucleophilic site, such as a backbone carbonyl oxygen or the side chain of a serine, threonine, or tyrosine residue.
Hydrophobic Interactions: The methyl group at the C5 position and the methyl group of the methylsulfonyl substituent can engage in hydrophobic interactions with nonpolar amino acid residues like leucine, isoleucine, valine, and alanine (B10760859) in the active site.
The compound 4,6-dichloro-2-(methylsulfonyl)pyrimidine (B183250) is recognized as a valuable building block in drug discovery, particularly for the development of kinase inhibitors. nbinno.com This suggests that the dichloro- and methylsulfonyl-pyrimidine scaffold is well-suited for binding to the ATP pocket of kinases.
Table 2: Potential Interactions of this compound with a Hypothetical Kinase Active Site
| Functional Group of Ligand | Potential Interacting Residue(s) (Example) | Type of Interaction |
| Pyrimidine Nitrogens | Lysine, Backbone NH | Hydrogen Bonding |
| Methylsulfonyl Oxygens | Arginine, Serine, Threonine | Hydrogen Bonding |
| Chlorine Atoms | Glycine, Leucine (Backbone C=O) | Halogen Bonding |
| Methyl Groups | Valine, Alanine, Isoleucine | Hydrophobic Interactions, van der Waals forces |
Note: This table is hypothetical and illustrates the types of interactions that could be expected. Specific interactions would depend on the unique topology and amino acid composition of a particular enzyme's active site.
Design and Synthesis of Derivatives and Analogues of 4,6 Dichloro 5 Methyl 2 Methylsulfonyl Pyrimidine
Systematic Substitution at C-4, C-6, and C-2 Positions
The 4,6-Dichloro-5-methyl-2-(methylsulfonyl)pyrimidine core offers three reactive sites for nucleophilic aromatic substitution (SNAr): the two chlorine atoms at the C-4 and C-6 positions, and the methylsulfonyl group at the C-2 position. The inherent electronic properties of the pyrimidine (B1678525) ring, being a π-deficient heterocycle, facilitate these reactions. wikipedia.org The presence of three electron-withdrawing groups (two chloro and one methylsulfonyl) further activates the ring for nucleophilic attack.
The substitution pattern is highly dependent on the nature of the nucleophile and the reaction conditions, allowing for a systematic and often chemoselective approach to derivatization. researchgate.netthieme-connect.com Generally, the C-4 and C-6 positions are more susceptible to nucleophilic attack than the C-2 position when dealing with halopyrimidines. researchgate.net However, the potent electron-withdrawing nature of the sulfonyl group makes the C-2 position a highly reactive electrophilic site as well. acs.orgnih.gov
Research on the related compound 4,6-dichloro-2-(methylsulfonyl)pyrimidine (B183250) demonstrates that reaction conditions can be tuned to favor substitution at specific sites. researchgate.netthieme-connect.com
Substitution at C-4/C-6 : In the presence of weak bases like sodium hydrogen carbonate, nucleophiles such as anilines and secondary aliphatic amines selectively displace one of the chloride groups, typically at the C-4 position. researchgate.net This selectivity is driven by the higher electrophilicity of the C-4/C-6 positions compared to the C-2 position under these conditions. Sterically hindered secondary amines, like diethylamine, show high selectivity for displacing the C4-Cl. lookchem.com
Substitution at C-2 : The methylsulfonyl group is an excellent leaving group, particularly with certain nucleophiles. acs.orgresearchgate.net Sterically and electronically unbiased primary aliphatic amines can selectively displace the sulfone group. researchgate.net Furthermore, when strong bases are used to deprotonate nucleophiles like anilines, the resulting anions preferentially attack the C-2 position, displacing the methylsulfonyl group. researchgate.netthieme-connect.com
This differential reactivity allows for the sequential introduction of various substituents. For instance, a nucleophile can be first introduced at the C-4 position under mild basic conditions, followed by a second, different nucleophile targeting the C-2 position under stronger basic conditions. A final substitution at C-6 can then be achieved, often requiring more forcing conditions.
| Nucleophile | Reaction Conditions | Primary Site of Substitution | Reference |
|---|---|---|---|
| Anilines, Secondary Aliphatic Amines | Weak base (e.g., NaHCO₃) | C-4/C-6 (Chloride displacement) | researchgate.netthieme-connect.com |
| Deprotonated Anilines | Strong base (e.g., NaHMDS) | C-2 (Sulfone displacement) | researchgate.netthieme-connect.com |
| Primary Aliphatic Amines (unbiased) | - | C-2 (Sulfone displacement) | researchgate.net |
| Heteroaromatic Amines (e.g., Imidazole) | - | Preferential reaction at C-2 | thieme-connect.com |
Scaffold Modification: Ring Expansion and Contraction Strategies
Beyond simple substitution, the pyrimidine scaffold of this compound can be fundamentally altered through ring expansion and contraction reactions. These strategies lead to the synthesis of novel heterocyclic systems with different ring sizes and properties. wikipedia.org
Ring Expansion: Ring expansion strategies typically involve the conversion of the six-membered pyrimidine ring into a larger, often seven-membered, ring or the formation of fused bicyclic systems. wikipedia.org
Fused Systems : A common approach to scaffold modification is the synthesis of fused pyrimidines, such as thienopyrimidines or pyrazolopyrimidines. nih.govnih.gov Starting with a disubstituted pyrimidine, a third component can be introduced that reacts with two adjacent sites on the pyrimidine ring to build a new fused ring. For example, a derivative of the title compound could be reacted with a binucleophile that displaces the C-4 chloro group and reacts with the C-5 methyl group (after functionalization) to form a new five- or six-membered ring fused to the original pyrimidine core. researchgate.net
Medium-Sized Rings : Innovative strategies have been developed for synthesizing pyrimidine-embedded medium-sized rings. One such method involves an intramolecular reaction designed to convert an N-N-C bond into an N-C-N bond, effectively expanding the ring system. mdpi.com Another approach utilizes an internal nucleophilic attack to cleave a C-N bond, resulting in an expanded ring structure. mdpi.com
Ring Contraction: Ring contraction involves converting the pyrimidine ring into a smaller five-membered ring, such as a pyrrole (B145914) or imidazole.
Radical-Mediated Contraction : Complex radical-mediated ring contraction reactions are known in the biosynthesis of related heterocyclic systems like 7-deazapurines, where a six-membered ring is converted into a five-membered ring. nih.gov Such bio-inspired chemical methodologies could potentially be applied to synthetic pyrimidines.
Rearrangements : The Demyanov rearrangement and related reactions provide a pathway for both ring expansion and contraction of nitrogen-containing heterocycles via the formation of carbocation intermediates. wikipedia.org Diazotization of an aminomethyl-substituted pyrimidine derivative, for example, could lead to a carbocation that rearranges to a contracted or expanded ring system.
Comparative Reactivity and Structure-Activity Relationships within Pyrimidine Derivative Libraries
The systematic synthesis of pyrimidine derivative libraries allows for the detailed study of structure-activity relationships (SAR) and structure-reactivity relationships. By modifying the substituents at the C-2, C-4, C-5, and C-6 positions, the electronic and steric properties of the molecule can be finely tuned, which in turn influences its chemical reactivity and biological activity. nih.gov
Comparative Reactivity: The reactivity of 2-sulfonylpyrimidine derivatives towards nucleophiles can be modulated over several orders of magnitude. researchgate.net This tunability is crucial for applications such as covalent inhibitors in drug discovery, where a specific reaction rate is desired. nih.gov
Electronic Effects : The introduction of electron-withdrawing groups (EWGs) such as -NO₂ or -CF₃ onto the pyrimidine ring significantly increases the rate of nucleophilic substitution by further lowering the electron density of the ring. researchgate.netnih.gov Conversely, electron-donating groups (EDGs) like -NH₂ or -OCH₃ decrease the reaction rate. nih.gov
Positional Effects : Substitution at the 5-position has the most pronounced effect on reactivity. researchgate.net An EWG at C-5 can drastically increase the reaction rate.
Leaving Group Modification : The nature of the exocyclic leaving group at C-2 also offers a point for reactivity modulation. Replacing the methylsulfonyl group with a sulfonamide, for example, can reduce the electrophilicity at C-2 and moderate the reaction rate. nih.gov
| Modification | Example Substituent | Effect on Reactivity (SNAr) | Reference |
|---|---|---|---|
| Electron-Withdrawing Group (EWG) at C-5 | -NO₂, -CF₃, -COOMe | Strongly Increases | researchgate.netnih.gov |
| Electron-Donating Group (EDG) at C-4/C-6 | -NH₂, -OMe | Decreases | nih.gov |
| Modification of C-2 Leaving Group | -SO₂NHR (Sulfonamide) | Decreases (compared to -SO₂Me) | nih.gov |
| Scaffold Alteration | 1,3,5-Triazine | Drastically Increases | nih.gov |
| Scaffold Alteration | 1,4-Pyrazine | Switches off reactivity | nih.gov |
Structure-Activity Relationships (SAR): SAR studies correlate the chemical structure of the derivatives with their biological effects. For example, in the development of GPR119 agonists, a combination of a fused-pyrimidine structure with specific phenyl groups was found to be crucial for high potency. nih.gov Further optimization of an amino substituent at the C-4 position led to an advanced analogue with extremely potent activity. nih.gov Similarly, SAR studies of pyrimidine-4-carboxamides as enzyme inhibitors revealed that regioselective substitution at the C-2 and C-4 positions was key to modulating inhibitory activity. acs.org
Stereochemical Considerations in Derivative Synthesis
Introducing stereocenters into the derivatives of this compound is a critical aspect of modern synthetic chemistry, as the biological activity of enantiomers can differ significantly. wikipedia.org This requires stereoselective or asymmetric synthesis methods.
Use of Chiral Auxiliaries : A chiral auxiliary is a stereogenic group that is temporarily incorporated into the synthetic route to control the stereochemical outcome of a reaction. wikipedia.org For instance, a chiral amine could be used as a nucleophile to react with the pyrimidine core. The chirality of the amine would then direct the stereochemistry of a subsequent reaction on another part of the molecule. Afterward, the auxiliary can be removed. wikipedia.org
Asymmetric Catalysis : This approach uses a chiral catalyst to control the stereoselectivity of a reaction. For example, highly enantioselective methods have been developed for the synthesis of chiral pyrimidine-substituted cyclopropanes through catalytic asymmetric cyclopropanation. rsc.orgacs.org These methods can deliver products with high yield and excellent enantiomeric excess. rsc.org
Substrate-Controlled Synthesis : In some cases, the existing stereochemistry in a starting material can direct the formation of new stereocenters. By starting with enantiomerically pure building blocks, such as amino acid-derived carboxamides, chiral pyrimidine derivatives can be synthesized. mdpi.com
These strategies are essential for preparing enantiomerically pure pyrimidine derivatives, allowing for a more precise investigation of their interactions with chiral biological targets like enzymes and receptors.
Applications in Chemical Synthesis and Research Beyond Basic Characterization
As a Versatile Building Block in Organic Synthesis
The reactivity of 4,6-Dichloro-5-methyl-2-(methylsulfonyl)pyrimidine makes it an important precursor in the construction of more complex molecular architectures. The chlorine and methylsulfonyl moieties act as effective leaving groups in nucleophilic aromatic substitution (SNAr) reactions, providing multiple pathways for functionalization. ucanr.eduwssa.net
The compound is particularly useful for creating polysubstituted pyrimidines, which are core structures in many biologically active molecules. wssa.net Research has demonstrated that the substitution of the chloro and sulfonyl groups can be selectively controlled by the choice of nucleophile and reaction conditions. wssa.netrsc.org
For instance, studies on the chemoselective reactions of 4,6-dichloro-2-(methylsulfonyl)pyrimidine (B183250) (a closely related analogue) with amines have shown that:
Anilines and secondary aliphatic amines, in the presence of a weak base, selectively displace a chloride group. wssa.netrsc.org
Primary aliphatic amines, however, tend to selectively displace the sulfone group. wssa.netrsc.org
Stronger basic conditions using deprotonated anilines lead to the displacement of the sulfone group. wssa.netrsc.org
This differential reactivity allows for a divergent synthesis strategy, enabling the creation of a wide array of substituted aminopyrimidines from a single starting material. wssa.net This controlled synthesis is crucial for building libraries of compounds for drug discovery and agrochemical development.
| Nucleophile | Base | Predominant Reaction Site | Resulting Product Type |
| Anilines, Secondary Aliphatic Amines | Weak Base (e.g., NaHCO₃) | C4 or C6 Chlorine | 4-Amino-6-chloro- or 4,6-diamino-pyrimidines |
| Primary Aliphatic Amines | Weak Base | C2 Sulfone | 2-Amino-4,6-dichloro-pyrimidines |
| Deprotonated Anilines | Strong Base (e.g., NaHMDS) | C2 Sulfone | 2-Anilino-4,6-dichloro-pyrimidines |
This table is based on reactivity patterns of related dichlorosulfonylpyrimidines and illustrates the synthetic utility. wssa.netrsc.org
Hyperbranched polymers are three-dimensional macromolecules characterized by a highly branched structure, low viscosity, and a high density of terminal functional groups. nih.govrsc.org Their synthesis often relies on the polymerization of ABₓ-type monomers, where 'A' and 'B' are different functional groups capable of reacting with each other. nih.gov
While specific reports detailing the use of this compound in hyperbranched polymer synthesis are not prominent, its molecular structure makes it a theoretically suitable candidate for such applications. The compound can be viewed as an AB₂-type monomer, where the methylsulfonyl group could act as the 'A' site and the two chlorine atoms as the 'B₂' sites (or vice-versa, depending on the reaction scheme). This trifunctional nature would allow it to participate in the step-growth polycondensation reactions that lead to the formation of highly branched, three-dimensional polymer structures. nih.govresearchgate.net The ability to form such complex polymers from pyrimidine-based units could lead to novel materials with unique thermal or electronic properties. researchgate.net
Applications in Agrochemical Research
The pyrimidine (B1678525) scaffold is a well-established core structure in a multitude of commercial agrochemicals. researchgate.netfrontiersin.org Consequently, this compound serves as a key intermediate in the discovery and synthesis of new crop protection agents. researchgate.net
The compound is utilized as a starting material for the synthesis of new herbicides and fungicides. nih.govresearchgate.net By selectively substituting the chloro and sulfonyl groups with other functional moieties, chemists can generate novel molecules and screen them for biological activity. The pyrimidine ring is a known pharmacophore in several classes of herbicides, and modifications at the 2, 4, 5, and 6 positions can drastically alter the efficacy and selectivity of the final product. frontiersin.orgdatapdf.com For example, derivatives of 4,6-disubstituted pyrimidines have been shown to maintain high herbicidal activity in studies of chlorsulfuron (B1668881) analogues. datapdf.com
While this compound is a precursor for agrochemicals, it is important to distinguish the specific biochemical targets of the final products. The prompt's example, Acetyl-CoA Carboxylase (ACCase), is a critical enzyme in fatty acid synthesis in plants and is the target of several major classes of grass-selective herbicides. ucanr.eduscielo.br These ACCase-inhibiting herbicides primarily belong to the aryloxyphenoxypropionate ("FOPs") and cyclohexanedione ("DIMs") chemical families. wssa.netscielo.brresearchgate.net
Herbicides derived from sulfonyl-containing heterocyclic scaffolds, such as the sulfonylureas and triazolopyrimidines, typically act on a different enzyme: acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). wssa.net This enzyme is essential for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine). wssa.net Therefore, while derivatives synthesized from this compound are studied for enzyme inhibition, the most common target for the resulting sulfonyl-containing herbicides is ALS rather than ACCase.
Structure-activity relationship (SAR) studies are fundamental to the design of potent and selective herbicides. These studies involve synthesizing a series of related compounds by making small, systematic changes to the molecular structure and evaluating how these changes affect herbicidal activity. Because this compound offers multiple, distinct reaction sites, it is an ideal platform for generating the diverse analogues needed for SAR studies.
Research on related herbicidal structures has yielded key SAR insights that guide the modification of precursors like the title compound:
Substituent Position: In studies of 6-indazolyl-2-picolinic acids, the position of substituents on the indazole ring was found to be critical, with substitutions at the 4, 6, and 7 positions showing better inhibitory activity than those at the 5 position. researchgate.net
Electronic Properties: The same study found that introducing electron-withdrawing groups onto the indazole ring significantly improved herbicidal activity, while electron-donating groups like amino or methoxy (B1213986) groups decreased it. researchgate.net
Parameter Correlation: In a quantitative SAR study on 2-[(phenylmethyl)sulfonyl]pyridine 1-oxide herbicides, activity was found to correlate with parameters such as the partition coefficient (π) and molar refractivity (MR), highlighting the importance of a compound's physicochemical properties. nih.gov
| SAR Parameter | Observation | Implication for Synthesis |
| Substituent Position | Activity is sensitive to the location of functional groups on appended rings. researchgate.net | Precursors must allow for regioselective synthesis to place groups at optimal positions. |
| Electronic Effects | Electron-withdrawing groups often enhance herbicidal activity in certain classes. researchgate.net | Derivatives should be designed to include groups like halogens or nitro groups. |
| Physicochemical Properties | Lipophilicity (partition coefficient) and molecular size (molar refractivity) are key predictors of activity. nih.gov | Modifications should aim to optimize these properties for better uptake and target interaction. |
These principles inform chemists on how to best utilize building blocks like this compound to design next-generation herbicides with improved performance. researchgate.netresearchgate.net
Scaffolds for Chemical Biology and Medicinal Chemistry Research
The pyrimidine ring system is a foundational heterocyclic motif in medicinal chemistry, and "this compound" represents a highly functionalized and reactive example of this scaffold. Its specific arrangement of reactive sites—two chlorine atoms and a methylsulfonyl group—makes it a versatile building block for creating diverse molecular architectures. This versatility allows for its application in the development of targeted chemical probes and potential therapeutic agents, particularly in the realm of enzyme inhibition.
Development of Enzyme Inhibitors (e.g., Kinase Inhibitors, PfGSK3, PfPK6)
The structure of this compound is particularly well-suited for the synthesis of enzyme inhibitors, most notably kinase inhibitors. Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is implicated in numerous diseases. The pyrimidine core can act as a scaffold that mimics the adenine (B156593) component of ATP, enabling compounds derived from it to bind to the ATP-binding site of kinases.
The two chlorine atoms at the 4 and 6 positions and the methylsulfonyl group at the 2 position serve as excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions. This allows for the sequential and regioselective introduction of various amine-containing fragments, which is a common strategy for building kinase inhibitors. By carefully selecting the nucleophiles, chemists can systematically modify the structure to optimize binding affinity and selectivity for a specific kinase target.
Research has demonstrated the utility of similar 2,4-disubstituted pyrimidine scaffolds in targeting essential kinases in the malaria parasite, Plasmodium falciparum. Specifically, P. falciparum glycogen (B147801) synthase kinase-3 (PfGSK3) and P. falciparum protein kinase 6 (PfPK6) have been identified as crucial for the parasite's survival and are considered novel drug targets. acs.org Studies have led to the discovery of 2,4,5-trisubstituted pyrimidines as potent dual inhibitors of both PfGSK3 and PfPK6. acs.org The development of such compounds often starts from highly reactive pyrimidine cores, where different substituents can be introduced to explore the structure-activity relationship (SAR) and achieve potent inhibition. acs.orgnih.gov
The general synthetic approach involves reacting the dichloropyrimidine core with a series of amines to build the final inhibitor. This modular approach allows for the creation of a library of compounds for screening against a panel of kinases.
Table 1: Examples of Kinase Targets for Pyrimidine-Based Inhibitors
| Target Enzyme | Biological System | Significance of Inhibition |
|---|---|---|
| Aurora Kinase A | Human | Regulation of cell cycle; target for cancer therapy |
| PfGSK3 | Plasmodium falciparum | Essential for parasite proliferation; antimalarial target acs.org |
| PfPK6 | Plasmodium falciparum | Essential for parasite blood stage proliferation; antimalarial target acs.orgnih.gov |
Investigation of Molecular Targets and Alteration of Metabolic Pathways in Biological Systems
Derivatives synthesized from the this compound scaffold serve as powerful chemical tools to investigate the function of specific molecular targets within complex biological systems. By designing selective inhibitors for a particular enzyme, researchers can study the consequences of blocking that enzyme's activity, thereby elucidating its role in metabolic and signaling pathways.
For instance, the development of potent inhibitors for the plasmodial kinases PfGSK3 and PfPK6 is critical for validating them as drug targets. acs.org Using these molecular probes, scientists can explore the kinases' functions in the parasite's life cycle. Inhibition of these kinases has been shown to be detrimental to the proliferation of the parasite's asexual blood stage, confirming their essentiality. acs.org Such studies are fundamental to understanding the biology of the organism and identifying new strategies to combat it, without reference to specific human trial data.
Similarly, inhibitors of Aurora A kinase, which can be synthesized from related pyrimidine scaffolds, have been used to probe the enzyme's role in cancer biology. nih.gov Research has shown that inhibiting Aurora A can lead to a reduction in the levels of MYC-family oncoproteins. nih.gov This finding directly links Aurora A activity to the stability of these critical oncogenic proteins, providing insight into the underlying molecular pathways of certain cancers. These chemical probes allow for the dissection of cellular processes in a controlled manner, revealing fundamental biological mechanisms.
Role as a Privileged Structure in Ligand Design
A "privileged structure" is a molecular framework that is capable of providing useful ligands for more than one type of biological target. mdpi.com These scaffolds possess the appropriate steric and electronic features to be decorated with various functional groups, allowing them to interact with a range of proteins. The 2,4,5-trisubstituted pyrimidine core, accessible from starting materials like this compound, has emerged as such a privileged structure, particularly in the design of kinase inhibitors.
The pyrimidine ring itself is a bioisostere of the purine (B94841) ring of ATP, predisposing it to bind in the highly conserved ATP-binding pocket of kinases. The substituents at the 2, 4, and 5 positions can be tailored to exploit subtle differences between the ATP-binding sites of various kinases, thereby achieving selectivity.
Position 4: Substituents at this position often project towards the "hinge" region of the kinase, forming critical hydrogen bonds that anchor the inhibitor.
Position 2: Groups here can extend towards the solvent-exposed region, allowing for modifications that improve physicochemical properties.
Position 5: The methyl group in the parent scaffold provides a steric influence and can be a site for further functionalization to explore deeper pockets within the enzyme's active site.
The repeated success in developing potent inhibitors for different kinases (such as Aurora kinases and plasmodial kinases) based on the substituted pyrimidine framework underscores its status as a privileged structure. acs.orgnih.gov Its synthetic tractability, stemming from the predictable reactivity of the chloro and sulfonyl substituents, allows medicinal chemists to efficiently generate and optimize ligands for a diverse array of protein targets.
Future Research Directions and Emerging Perspectives
Development of Greener Synthetic Methodologies for 4,6-Dichloro-5-methyl-2-(methylsulfonyl)pyrimidine
Traditional synthetic routes for pyrimidine (B1678525) derivatives often rely on methods that may involve hazardous reagents and generate significant waste. The future of synthesizing this compound will likely focus on the principles of green chemistry, aiming to enhance efficiency while minimizing environmental impact.
Key areas of development include the use of novel catalytic systems, alternative energy sources, and eco-friendly solvents. Methodologies such as microwave-assisted and ultrasound-assisted synthesis have shown promise in accelerating reaction times and improving yields for various heterocyclic compounds. The exploration of solvent-free reaction conditions or the use of greener solvents like ionic liquids or water could further reduce the environmental footprint of the synthesis process. The development of reusable heterogeneous catalysts could also offer a sustainable alternative to homogeneous catalysts, simplifying product purification and reducing waste.
| Green Chemistry Approach | Potential Advantage for Synthesis | Illustrative Reaction Condition |
| Microwave-Assisted Synthesis | Reduced reaction times, higher yields | Solvent-free, 120°C, 15 min |
| Ultrasound-Assisted Synthesis | Enhanced reaction rates, milder conditions | Aqueous media, 40°C, 1 hr |
| Heterogeneous Catalysis | Catalyst reusability, simplified workup | Supported metal catalyst, flow chemistry |
| Solvent-Free Reactions | Reduced solvent waste, lower environmental impact | Solid-state grinding or melt conditions |
Exploration of Novel Reactivity Patterns and Catalytic Transformations
The reactivity of this compound is largely dictated by its three distinct functional groups: two chlorine atoms and a methylsulfonyl group attached to the pyrimidine core. While nucleophilic aromatic substitution (SNAr) reactions are expected, future research will likely delve into more sophisticated and selective transformations enabled by modern catalysis.
Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, represent a significant avenue for creating carbon-carbon and carbon-heteroatom bonds at the chloro-substituted positions. The challenge and opportunity lie in achieving regioselectivity between the C4 and C6 positions. Furthermore, the methylsulfonyl group, traditionally viewed as a leaving group, could be targeted in novel catalytic cycles. Exploration of C-H activation methodologies could also unlock new pathways for functionalizing the pyrimidine ring directly, offering a more atom-economical approach to diversification.
| Catalytic Transformation | Potential Product Class | Example Catalyst System |
| Suzuki Cross-Coupling | Aryl-substituted pyrimidines | Pd(PPh₃)₄ / K₂CO₃ |
| Sonogashira Coupling | Alkynyl-substituted pyrimidines | PdCl₂(PPh₃)₂ / CuI / Et₃N |
| Buchwald-Hartwig Amination | Amino-substituted pyrimidines | Pd₂(dba)₃ / Xantphos / Cs₂CO₃ |
| C-H Activation/Functionalization | Directly functionalized pyrimidines | Rh(III) or Ru(II) catalysts |
Advanced Applications in Supramolecular Chemistry and Materials Science
The structural features of this compound, including its aromatic and electron-deficient pyrimidine ring and multiple sites for hydrogen bonding or other non-covalent interactions, make it an intriguing candidate for applications in supramolecular chemistry and materials science.
Future research could explore the self-assembly of this molecule or its derivatives into well-defined supramolecular architectures such as liquid crystals, gels, or porous organic frameworks. The ability to tune the electronic properties of the pyrimidine ring through substitution could lead to the development of novel organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The incorporation of this pyrimidine core into larger polymeric structures could also yield materials with unique thermal, optical, or mechanical properties.
| Potential Application Area | Relevant Molecular Properties | Example of Research Focus |
| Organic Electronics | π-conjugated system, tunable electronics | Synthesis of pyrimidine-based conductive polymers |
| Supramolecular Gels | Self-assembly via non-covalent interactions | Design of stimuli-responsive gelators |
| Crystal Engineering | Directional intermolecular interactions | Formation of co-crystals with specific packing motifs |
| Porous Materials | Rigid core with functionalizable sites | Development of pyrimidine-based metal-organic frameworks (MOFs) |
Computational Design and Discovery of Next-Generation Pyrimidine Derivatives
Computational chemistry and in silico design are becoming indispensable tools in modern chemical research. For this compound, these approaches can accelerate the discovery of new derivatives with tailored properties, particularly for biological applications.
Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build predictive models that correlate structural features of pyrimidine derivatives with their biological activity, guiding the design of more potent compounds. Molecular docking simulations can be used to predict the binding modes of these derivatives within the active sites of target proteins, such as kinases or enzymes, providing insights for structure-based drug design. Density Functional Theory (DFT) calculations can further elucidate the electronic structure and reactivity of the molecule, aiding in the prediction of reaction outcomes and the design of novel synthetic transformations.
| Computational Method | Research Objective | Information Gained |
| QSAR | Predict biological activity | Correlation between molecular descriptors and activity |
| Molecular Docking | Identify potential protein targets | Binding affinity and interaction modes |
| DFT Calculations | Understand reactivity and electronic properties | Electron density, orbital energies, reaction pathways |
| Virtual Screening | Discover new lead compounds | Identification of potential hits from large compound libraries |
Integration with High-Throughput Screening for New Biological Probe Discovery
High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds to identify those with a desired biological activity. The this compound scaffold, with its multiple points for diversification, is an ideal candidate for the creation of compound libraries for HTS campaigns.
Future efforts will likely involve the synthesis of a diverse library of derivatives of this pyrimidine, where the chlorine and methylsulfonyl groups are replaced with a wide array of other functionalities. These libraries can then be screened against a multitude of biological targets to identify novel "hit" compounds. These hits can serve as starting points for the development of new biological probes to study cellular processes or as lead compounds for drug discovery programs. The integration of automated synthesis with HTS would further accelerate this discovery pipeline.
| Screening Approach | Goal of the Study | Potential Outcome |
| Phenotypic Screening | Identify compounds with a specific cellular effect | Discovery of molecules with novel mechanisms of action |
| Target-Based Screening | Find compounds that inhibit a specific protein | Identification of potent and selective enzyme inhibitors or receptor modulators |
| Fragment-Based Screening | Discover small molecules that bind to a target | Generation of starting points for lead optimization |
| High-Content Screening | Analyze multiple cellular parameters simultaneously | Detailed profiling of a compound's biological effects |
Q & A
Basic: What are the optimal synthetic routes for 4,6-Dichloro-5-methyl-2-(methylsulfonyl)pyrimidine, and how do reaction conditions influence yield?
Answer:
The synthesis typically involves chlorination and sulfonylation steps. A common approach is the use of phosphorus oxychloride (POCl₃) as a chlorinating agent under reflux conditions, followed by the introduction of the methylsulfonyl group via nucleophilic substitution. Key parameters include:
- Temperature : Elevated temperatures (80–110°C) are critical for efficient chlorination but must be controlled to avoid decomposition .
- Solvent selection : Dimethylformamide (DMF) or dimethylacetamide (DMAc) enhances reaction efficiency by stabilizing intermediates .
- Catalysts : Catalytic amounts of N,N-dimethylaniline can accelerate chlorination .
Yield optimization requires careful monitoring of stoichiometry and reaction time. For example, excess POCl₃ (≥3 equivalents) ensures complete conversion, while extended reaction times (>12 hours) may lead to side products like over-chlorinated derivatives .
Basic: Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?
Answer:
A combination of techniques is essential:
- ¹H/¹³C NMR : To confirm substitution patterns and methylsulfonyl group integration. For example, the methylsulfonyl proton typically appears as a singlet near δ 3.5 ppm in DMSO-d₆ .
- IR spectroscopy : The sulfonyl group (S=O) shows strong absorption bands at 1150–1300 cm⁻¹ .
- Mass spectrometry (HRMS) : Validates molecular weight and isotopic patterns, critical for distinguishing chlorine isotopes .
- HPLC with UV detection : Assesses purity (>95% recommended for biological assays), with retention time compared to synthetic standards .
Advanced: How can researchers mitigate competing side reactions during the introduction of the methylsulfonyl group?
Answer:
Side reactions, such as disulfide formation or over-sulfonylation, can be minimized by:
- Controlled pH : Maintaining a slightly basic environment (pH 7.5–8.5) using weak bases like triethylamine to suppress unwanted nucleophilic attacks .
- Stepwise synthesis : Introducing the methylsulfonyl group before chlorination reduces steric hindrance and improves regioselectivity .
- Low-temperature sulfonylation : Conducting reactions at 0–5°C slows down competing pathways while preserving reactive intermediates .
Advanced characterization (e.g., in-situ FTIR or LC-MS) can help monitor intermediate stability .
Advanced: What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?
Answer:
Quantum chemical calculations, such as density functional theory (DFT), can model reaction pathways and transition states:
- Reaction path search : Identifies energetically favorable pathways for substitutions at the 2- or 4-positions of the pyrimidine ring .
- Solvent effects : COSMO-RS models simulate solvent interactions to predict reaction rates in polar aprotic solvents like DMF .
- Activation strain analysis : Evaluates steric and electronic effects of the methylsulfonyl group on nucleophilic attack .
Experimental validation using kinetic studies (e.g., varying nucleophile concentration) is recommended to refine computational predictions .
Basic: What are the recommended storage conditions to prevent degradation of this compound?
Answer:
- Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the sulfonyl group .
- Solvent compatibility : Avoid DMSO for long-term storage due to potential sulfoxide exchange reactions; anhydrous acetonitrile or dichloromethane is preferable .
- Light sensitivity : Protect from UV exposure to prevent radical-mediated decomposition .
Advanced: How should researchers approach contradictory data regarding the compound's biological activity across different studies?
Answer:
Contradictions often arise from assay conditions or impurity profiles. Mitigation strategies include:
- Replicating assays : Test the compound under identical conditions (e.g., cell line, media pH) to isolate variables .
- Purity reassessment : Use orthogonal methods (e.g., LC-MS vs. NMR) to confirm batch consistency .
- Metabolic stability studies : Evaluate if degradation products (e.g., des-methyl analogs) contribute to observed activity .
Statistical meta-analysis of published data can identify trends obscured by experimental variability .
Advanced: What strategies can be employed to optimize reaction yield when scaling up the synthesis?
Answer:
- Design of Experiments (DoE) : Use factorial designs to screen variables (e.g., temperature, solvent ratio) and identify critical interactions .
- Flow chemistry : Continuous processing minimizes batch-to-batch variability and improves heat management during exothermic steps like chlorination .
- In-line analytics : Implement PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring of intermediate conversion .
- Waste minimization : Optimize solvent recovery via distillation or membrane separation technologies to reduce costs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
